H-D-Pro-Pro-Glu-NH2 Trifluoroacetate
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Overview
Description
H-D-Pro-Pro-Glu-NH2 Trifluoroacetate: is a tripeptide compound consisting of D-proline, L-proline, and L-glutamine residues, with a trifluoroacetate counterion. This compound is known for its catalytic properties in various chemical reactions, particularly in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Pro-Pro-Glu-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (D-proline) to a solid resin. Subsequent amino acids (L-proline and L-glutamine) are added sequentially through coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and purified. The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions: H-D-Pro-Pro-Glu-NH2 Trifluoroacetate is primarily involved in catalytic reactions, particularly in asymmetric 1,4-addition reactions. It acts as a catalyst in the formation of γ-nitroaldehydes from aldehydes and nitroolefins .
Common Reagents and Conditions:
Reagents: Aldehydes, nitroolefins, and pPE-amide.
Conditions: Room temperature, with as little as 1 mol% of the catalyst.
Major Products: The major products of these reactions are γ-nitroaldehydes, which are obtained in excellent yields and stereoselectivities .
Scientific Research Applications
H-D-Pro-Pro-Glu-NH2 Trifluoroacetate has several applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis, particularly in the formation of γ-nitroaldehydes.
Biology: Studied for its potential role in peptide-based catalysis and enzyme mimetics.
Medicine: Investigated for its potential therapeutic applications due to its peptide nature.
Mechanism of Action
The mechanism of action of H-D-Pro-Pro-Glu-NH2 Trifluoroacetate involves its role as a catalyst in asymmetric synthesis. The compound facilitates the formation of γ-nitroaldehydes by stabilizing the transition state and enhancing the stereoselectivity of the reaction. The molecular targets include aldehydes and nitroolefins, and the pathways involve nucleophilic addition reactions .
Comparison with Similar Compounds
H-D-Pro-Pro-Glu-NH2: Without the trifluoroacetate counterion.
H-D-Pro-Pro-Glu-OH: With a free carboxyl group instead of an amide.
H-D-Pro-Pro-Glu-OMe: With a methyl ester group.
Uniqueness: H-D-Pro-Pro-Glu-NH2 Trifluoroacetate is unique due to its trifluoroacetate counterion, which enhances its solubility and stability. This makes it particularly effective as a catalyst in asymmetric synthesis, providing higher yields and better stereoselectivity compared to its analogs .
Properties
IUPAC Name |
(4S)-5-amino-5-oxo-4-[[(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5.C2HF3O2/c16-13(22)9(5-6-12(20)21)18-14(23)11-4-2-8-19(11)15(24)10-3-1-7-17-10;3-2(4,5)1(6)7/h9-11,17H,1-8H2,(H2,16,22)(H,18,23)(H,20,21);(H,6,7)/t9-,10+,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPBMLYDEKFCCK-MRDWIYSCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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